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Compound of Interest

Compound Name: 1,1,2-Trimethoxyethane

Cat. No.: B050907 Get Quote

Spectroscopic Data for 1,1,2-Trimethoxyethane:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

1,1,2-trimethoxyethane, a versatile solvent and reagent. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols used for their acquisition.

Spectroscopic Data Summary
The structural formula of 1,1,2-trimethoxyethane is CH₃OCH₂CH(OCH₃)₂. The spectroscopic

data are consistent with this structure, revealing three distinct proton environments and four

unique carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,1,2-trimethoxyethane was acquired in deuterated chloroform

(CDCl₃) at 90 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

A 4.513 Triplet 1H CH

B 3.442 Singlet 6H (OCH₃)₂

C 3.40 Doublet 2H CH₂

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum was also obtained in CDCl₃. The chemical shifts (δ) are reported in

ppm.

Chemical Shift (ppm) Assignment

102.7 CH

71.8 CH₂

59.2 OCH₃ (on CH₂)

53.9 (OCH₃)₂

Infrared (IR) Spectroscopy
The infrared spectrum was obtained from a liquid film of the sample. The table below lists the

major absorption bands and their corresponding functional groups.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

2995, 2938, 2834 Strong C-H stretch (alkane)

1465, 1378 Medium C-H bend (alkane)

1193, 1126, 1073 Strong C-O stretch (ether)

Mass Spectrometry (MS)
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The mass spectrum was acquired using electron ionization (EI). The table below lists the most

abundant fragments and their relative intensities. The molecular ion peak is observed at m/z

120.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

75 100 [CH(OCH₃)₂]⁺

47 19.4 [CH₂OCH₃]⁺

31 16.8 [OCH₃]⁺

59 17.2 [C₂H₃O₂]⁺

89 15.8 [M - OCH₃]⁺

Experimental Protocols
The following sections provide an overview of the general methodologies for the spectroscopic

techniques cited.

NMR Spectroscopy
A solution of 1,1,2-trimethoxyethane in a deuterated solvent, typically chloroform-d (CDCl₃), is

prepared in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (0 ppm). The sample is placed in the NMR spectrometer.

For ¹H NMR spectroscopy, a radiofrequency pulse is applied, and the resulting free induction

decay (FID) is recorded. Fourier transformation of the FID yields the NMR spectrum. Key

parameters include the pulse width, acquisition time, and relaxation delay.

For ¹³C NMR spectroscopy, the procedure is similar, but due to the low natural abundance of

the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-

noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-

H coupling, resulting in a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy of Liquid Samples

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b050907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For the analysis of a pure liquid sample such as 1,1,2-trimethoxyethane, the "liquid film" or

Attenuated Total Reflectance (ATR) method is commonly used.

In the liquid film method, a drop of the liquid is placed between two infrared-transparent salt

plates (e.g., NaCl or KBr). The plates are pressed together to create a thin film of the sample.

The assembly is then placed in the spectrometer's sample holder.

In the ATR method, a drop of the liquid is placed directly onto the surface of a high-refractive-

index crystal (e.g., diamond or zinc selenide). The infrared beam is directed into the crystal and

reflects internally, creating an evanescent wave that penetrates a short distance into the

sample.

In both methods, the sample is irradiated with a broad range of infrared frequencies. The

detector measures the amount of light that passes through (transmission) or is absorbed by the

sample at each frequency. A Fourier transform is then used to convert the raw data into an

infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
A small amount of the liquid sample is introduced into the mass spectrometer, where it is

vaporized. The gaseous molecules are then bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion (M⁺) by

losing an electron. The excess energy from the ionization process often causes the molecular

ion to fragment into smaller, charged species.

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then

records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1,2-trimethoxyethane.
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General Spectroscopic Analysis Workflow

Sample Preparation
(e.g., dissolution in solvent)

Spectrometer Setup
(Parameter Optimization)

Data Acquisition
(NMR, IR, MS)

Data Processing
(e.g., Fourier Transform)

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation / Confirmation

Click to download full resolution via product page

Caption: A flowchart of the typical steps involved in spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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